IWR-1

Description

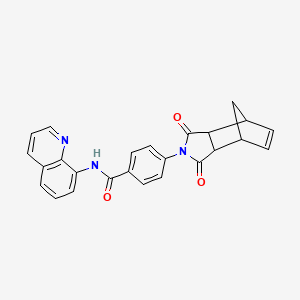

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of IWR-1: A Technical Guide to a Potent Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule compound that functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental applications.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and fibrosis. Consequently, small molecule inhibitors of the Wnt pathway, such as this compound, are invaluable tools for both basic research and therapeutic development. This compound specifically targets the Wnt pathway by promoting the stability of the Axin-scaffolded destruction complex, which is responsible for earmarking β-catenin for degradation.[1] This mode of action prevents the nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[2]

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a distinct mechanism. Unlike other Wnt inhibitors that may target upstream components, this compound acts by stabilizing the β-catenin destruction complex.[3][4] This complex, minimally composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), is responsible for the phosphorylation of β-catenin.[3] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.

In the presence of a Wnt ligand, this destruction complex is destabilized, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound intervenes by binding to Axin, preventing its ubiquitination and subsequent degradation.[5] This stabilization of Axin enhances the integrity and activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt stimulation.[4][6] The end result is a potent inhibition of Wnt-dependent signaling.

Quantitative Data

The efficacy of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line / System | IC50 / EC50 | Reference(s) |

| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | 180 nM | [7] |

| Wnt/β-catenin Reporter Assay | HEK293T cells | 26 nM | [7] |

| Tankyrase 1 (TNKS1) Inhibition | In vitro auto-PARsylation | 131 nM | [8] |

| Tankyrase 2 (TNKS2) Inhibition | In vitro auto-PARsylation | 56 nM | [8] |

| Axin2 Accumulation | SW480 cells | 2.5 µM | [7] |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Concentration | Effect | Reference(s) |

| HCT116 | Cell Proliferation | 5-50 µM | Dose- and time-dependent decrease | [9] |

| MG-63 & MNNG-HOS spheres | Cell Viability | >5 µM | >70% reduction in viability | [10] |

| NB4 & HL-60 | Cell Differentiation | 5-10 µM | Induced differentiation | [1] |

| DLD-1 | β-catenin levels | Not specified | Decreased non-E-cadherin-bound β-catenin | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cell-Based Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

Materials:

-

HEK293 cells stably expressing a TCF/LEF luciferase reporter

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed HEK293 TCF/LEF reporter cells in a 96-well plate at a density of approximately 30,000 cells per well in 80 µL of complete medium.

-

Incubate the plate at 37°C in a CO2 incubator overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of the diluted this compound or DMSO vehicle control to the respective wells.

-

Immediately after, add 10 µL of Wnt3a conditioned medium (or recombinant Wnt3a at a final concentration of ~40 ng/mL) to induce Wnt signaling. For unstimulated controls, add 10 µL of control medium.

-

Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix by orbital shaking for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Normalize the Wnt3a-stimulated luminescence in the presence of this compound to the Wnt3a-stimulated luminescence with the DMSO vehicle control.

Western Blot Analysis of β-catenin and Axin2 Levels

This protocol details the detection of changes in the protein levels of β-catenin and Axin2 following this compound treatment.

Materials:

-

Cell line of interest (e.g., DLD-1, HCT116)

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Zebrafish Caudal Fin Regeneration Assay

This assay assesses the in vivo effect of this compound on tissue regeneration, a process highly dependent on Wnt signaling.

Materials:

-

Adult zebrafish

-

This compound stock solution (10 mM in DMSO)

-

Fish water (system water)

-

Anesthetic (e.g., Tricaine methanesulfonate, MS-222)

-

Scalpel or razor blade

-

Stereomicroscope

-

Petri dishes

Protocol:

-

Anesthetize adult zebrafish by immersion in a solution of MS-222.

-

Once anesthetized, place the fish on a wet surface under a stereomicroscope.

-

Using a clean scalpel or razor blade, amputate the caudal fin just distal to the pigment-free bone.

-

Allow the fish to recover in fresh system water.

-

Prepare the this compound treatment solution by diluting the DMSO stock into the fish water to the desired final concentration (e.g., 10 µM). Prepare a corresponding DMSO vehicle control.

-

Place the amputated fish into Petri dishes containing either the this compound solution or the vehicle control.

-

Maintain the fish in the treatment solutions for the duration of the experiment (e.g., 7 days), changing the water and re-dosing with this compound or vehicle daily.

-

At desired time points (e.g., 3, 5, and 7 days post-amputation), anesthetize the fish and capture images of the regenerating fins using a stereomicroscope with a camera.

-

Data Analysis: Measure the area of the regenerated fin tissue from the images. Compare the regenerated area in the this compound treated group to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for investigating the effects of this compound.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. iscrm.uw.edu [iscrm.uw.edu]

- 5. stemcell.com [stemcell.com]

- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. med.emory.edu [med.emory.edu]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

IWR-1: A Technical Guide to its Discovery, Mechanism, and Application in Wnt Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. We detail its discovery through high-throughput screening, elucidate its mechanism of action centered on the stabilization of the β-catenin destruction complex, and present key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for assays central to the study of this compound and visualizes complex biological and experimental workflows using Graphviz diagrams.

Discovery of this compound

This compound was identified from a screen of a diverse synthetic chemical library designed to find modulators of the canonical Wnt/β-catenin signaling pathway. The primary screen utilized a cell-based reporter assay, a common and effective method for identifying pathway-specific inhibitors in a high-throughput format.

High-Throughput Screening Protocol

While the precise details of the initial screen are proprietary, a generalized protocol for such a screen is as follows:

Objective: To identify small molecules that inhibit Wnt/β-catenin signaling.

Cell Line: A stable cell line, such as HEK293T or DLD-1, engineered to express a TCF/LEF-driven luciferase reporter. These cells contain a genetic construct where the firefly luciferase gene is under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which complexes with TCF/LEF transcription factors to drive luciferase expression.

Screening Workflow:

-

Cell Plating: Seed the TCF/LEF-luciferase reporter cells into 384-well plates at a predetermined density to ensure optimal growth and responsiveness.

-

Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration (typically in the low micromolar range). Include appropriate controls:

-

Negative Control: DMSO vehicle.

-

Positive Control: Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to maximally activate the pathway.

-

-

Incubation: Incubate the plates for a sufficient duration (e.g., 16-24 hours) to allow for compound activity and reporter gene expression.

-

Luciferase Assay: Add a luciferase substrate solution (e.g., ONE-Step™ Luciferase Assay buffer) to the wells and measure the luminescence using a plate reader.

-

Hit Identification: Primary hits are identified as compounds that significantly reduce the Wnt3a-induced luciferase signal without causing significant cytotoxicity. Cytotoxicity is typically assessed in a parallel screen using a viability assay (e.g., CellTiter-Glo®).

Hit Confirmation and Validation:

-

Dose-Response Analysis: Primary hits are re-tested at multiple concentrations to determine their potency (IC50).

-

Secondary Assays: Confirmed hits are further validated in orthogonal assays, such as measuring the levels of direct Wnt target genes (e.g., AXIN2) via qRT-PCR or assessing the levels and phosphorylation status of β-catenin and Axin2 by Western blot.

-

Selectivity Profiling: Hits are tested against other signaling pathways to ensure specificity.

Mechanism of Action

This compound inhibits the canonical Wnt signaling pathway by a unique mechanism. Unlike inhibitors that target upstream components, this compound acts at the level of the β-catenin destruction complex.

The key components of this complex are Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptors, this complex is disassembled, leading to the stabilization and nuclear accumulation of β-catenin.

This compound functions by stabilizing the Axin-scaffolded destruction complex.[1][2][3] Specifically, this compound treatment leads to an increase in the protein levels of Axin2.[4][5] This stabilization of the destruction complex enhances the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and downstream signaling.[4]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency in various assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) | Reference |

| TCF/LEF Luciferase Reporter | L-cells (Wnt3a) | 180 | --INVALID-LINK--[1][5] |

| TCF/LEF Luciferase Reporter | HEK293T | 26 | --INVALID-LINK--[5] |

| Tankyrase 2 (TNKS2) Activity | E. coli expressed | 200 (EC50) | --INVALID-LINK--[5] |

| Axin2 Accumulation | SW480 | 2500 (EC50) | --INVALID-LINK--[5] |

Table 2: In Vivo Activity of this compound

| Model Organism | Assay | Minimum Inhibitory Concentration (µM) | Reference |

| Zebrafish | Tail Fin Regeneration | 0.5 | --INVALID-LINK-- |

| Zebrafish | Tail Fin Regeneration | 10 (effective concentration) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

TCF/LEF Luciferase Reporter Assay

Objective: To quantify the inhibition of Wnt/β-catenin signaling by this compound.

Materials:

-

HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control vector.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Wnt3a conditioned media or purified Wnt3a protein.

-

This compound stock solution (10 mM in DMSO).

-

White, clear-bottom 96-well plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture media.

-

Aspirate the media from the cells and add the this compound dilutions.

-

Include a DMSO vehicle control.

-

-

Wnt Stimulation:

-

After 1 hour of pre-incubation with this compound, add Wnt3a conditioned media (e.g., 50% v/v) or purified Wnt3a (e.g., 100 ng/mL) to the wells.

-

Include a set of wells with no Wnt stimulation as a baseline control.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Aspirate the media and lyse the cells according to the dual-luciferase assay manufacturer's protocol.

-

Measure firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.

-

Calculate the fold induction of Wnt signaling relative to the unstimulated control.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot for Axin2 and β-catenin

Objective: To assess the effect of this compound on the protein levels of Axin2 and the phosphorylation status of β-catenin.

Materials:

-

DLD-1 or SW480 cells.

-

RPMI-1640 medium with 10% FBS.

-

This compound stock solution (10 mM in DMSO).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Zebrafish Tail Fin Regeneration Assay

Objective: To evaluate the in vivo efficacy of this compound in a Wnt-dependent biological process.

Materials:

-

Adult zebrafish.

-

Fish water (dechlorinated and aerated).

-

Tricaine solution (MS-222) for anesthesia.

-

Stereomicroscope.

-

Scalpel or razor blade.

-

This compound stock solution (10 mM in DMSO).

-

Petri dishes.

Procedure:

-

Amputation:

-

Anesthetize adult zebrafish in Tricaine solution.

-

Place the anesthetized fish on a wet surface under a stereomicroscope.

-

Amputate the caudal fin distal to the vasculature using a clean scalpel.

-

-

Treatment:

-

Place the amputated fish in tanks containing either fish water with DMSO (vehicle control) or fish water with the desired concentration of this compound (e.g., 10 µM).

-

Maintain the fish in the treatment solutions for the duration of the experiment (e.g., 4-7 days), changing the water and compound daily.

-

-

Imaging and Analysis:

-

At specified time points (e.g., daily or at the end of the experiment), anesthetize the fish and image their tail fins.

-

Measure the area of fin regeneration using image analysis software (e.g., ImageJ).

-

-

Data Analysis: Compare the regenerated fin area between the this compound treated group and the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the discovery and characterization of this compound.

Development and Structure-Activity Relationship (SAR)

Following its initial discovery, this compound has been the subject of structure-activity relationship (SAR) studies to understand the contributions of its different chemical moieties to its inhibitory activity. These studies have explored modifications to the quinoline, benzamide, and imide portions of the molecule. The endo-diastereomer of this compound is significantly more active than the exo-diastereomer, highlighting the stereochemical requirements for its interaction with its target. Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable tool for researchers studying the Wnt signaling pathway. Its well-characterized mechanism of action, involving the stabilization of the β-catenin destruction complex, provides a unique means to probe the downstream effects of Wnt pathway inhibition. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research or as a starting point for the development of novel Wnt pathway-targeted therapeutics.

References

IWR-1: A Technical Guide to its Role in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that has emerged as a critical tool in developmental biology and cancer research. It functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway, a cascade essential for embryonic development, cell fate determination, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various developmental abnormalities and cancers.[3][4] this compound's utility lies in its ability to precisely modulate this pathway, allowing researchers to dissect the intricate roles of Wnt signaling in various biological processes. This guide provides an in-depth overview of this compound's mechanism of action, its applications in developmental biology, and detailed protocols for its use.

Core Mechanism of Action: Stabilizing the β-catenin Destruction Complex

The canonical Wnt signaling pathway's state is determined by the cytoplasmic concentration of β-catenin.[3] this compound inhibits this pathway by targeting the enzymatic activity of Tankyrase 1 and 2 (TNKS1/2).[5]

-

In the "Off" State (Absence of Wnt): A multi-protein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[1] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[3] Axin, a key scaffolding protein in this complex, is itself targeted for degradation through a process called PARsylation (poly-ADP-ribosylation), which is catalyzed by tankyrases.[6]

-

In the "On" State (Presence of Wnt): Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors.[7] This triggers a series of events that leads to the inactivation of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3]

-

The Role of this compound: this compound acts as a tankyrase inhibitor.[2] By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin.[6][8] This leads to the stabilization and accumulation of Axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[9][10][11] Consequently, β-catenin is continuously phosphorylated and degraded, even in the presence of Wnt signals, effectively shutting down the pathway.[10]

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various assays, demonstrating its high specificity and efficacy. The half-maximal inhibitory concentration (IC50) values are critical for designing experiments and interpreting results.

| Target/Assay | System | IC50 Value | Reference(s) |

| Wnt/β-catenin Reporter | L-cells expressing Wnt3A | 180 nM | [9][11][12] |

| Wnt/β-catenin Reporter | HEK293T cells | 26 nM | [12] |

| Tankyrase 1 (TNKS1/PARP5a) | In vitro auto-PARsylation assay | 131 nM | [5] |

| Tankyrase 2 (TNKS2/PARP5b) | In vitro auto-PARsylation assay | 56 nM | [5] |

| PARP1 / PARP2 | In vitro assay | >18.75 µM | [5] |

Applications in Developmental Biology

This compound is widely used to investigate the role of Wnt signaling in the development of various model organisms.

1. Zebrafish (Danio rerio) Development

The zebrafish embryo is a powerful model for studying vertebrate development. This compound treatment has been instrumental in uncovering the roles of Wnt signaling in several developmental processes.

-

Swimbladder Development: The zebrafish swimbladder is homologous to the mammalian lung. Treatment with 10 µM this compound demonstrated that Wnt signaling is critical for the specification of the swimbladder epithelium between 12 and 14 hours post-fertilization (hpf).[13] Later inhibition of Wnt signaling resulted in smaller and disorganized tissue layers, and a complete abrogation of smooth muscle differentiation.[13][14]

-

Neurogenesis: Inhibition of Wnt/β-catenin signaling by this compound affects the development of dopaminergic (DA) neurons in the ventral diencephalon and hypothalamus.[15]

-

Craniofacial Development: this compound has been used as a tool to rescue abnormal craniofacial phenotypes caused by genetic mutations that lead to overactive Wnt signaling, demonstrating the pathway's role in mandibular cartilage development.[16]

-

Fin Regeneration: this compound treatment at concentrations of 0.5-5 µM inhibits zebrafish tail fin regeneration, a process highly dependent on Wnt signaling for epithelial stem cell renewal.[11][17]

2. Stem Cell Differentiation and Pluripotency

Wnt signaling is a master regulator of stem cell fate, influencing both self-renewal and differentiation.

-

Cardiac Differentiation: this compound is used to enhance the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.[18] A common strategy involves an initial treatment with BMP-4 to induce mesoderm, followed by treatment with this compound (e.g., 10 µM for 2 days) to inhibit Wnt signaling, which promotes the cardiac progenitor fate.[19] This sequential modulation of signaling pathways significantly improves the efficiency of cardiomyocyte generation.[19]

-

Epiblast Stem Cell (EpiSC) Self-Renewal: Inhibition of Wnt signaling by this compound promotes the long-term self-renewal of mouse EpiSCs, a primed state of pluripotency.[20] This effect is mediated, at least in part, by the upregulation of the transcription factor Foxd3.[20]

-

Bovine Embryonic Stem Cells: The use of tankyrase inhibitors like this compound is essential for capturing and maintaining the pluripotency of bovine embryonic stem cells.[6][21]

3. Xenopus laevis Axis Formation

The Xenopus embryo is a classic model for studying early vertebrate development, particularly the establishment of the body axes.

-

Dorso-ventral Axis: The dorsal side of the Xenopus embryo is established by the accumulation of β-catenin.[22] Overactivation of the Wnt pathway can lead to the formation of a secondary dorsal axis, resulting in duplicated body structures.[23][24] this compound is an effective inhibitor of this canonical Wnt signaling in Xenopus embryos, and can be used to counteract the effects of Wnt over-expression and study the consequences of Wnt pathway loss-of-function.[25][26]

Experimental Protocols

Precise and reproducible experimental design is crucial when working with potent small molecules like this compound.

1. Preparation and Storage of this compound

-

Solubility: this compound is soluble in DMSO (e.g., ≥20.45 mg/mL) but not in water or ethanol.[17]

-

Stock Solution Preparation: To prepare a 10 mM stock solution, add 1.22 mL of high-quality, anhydrous DMSO to 5 mg of this compound powder (MW: 409.44 g/mol ).[27] Mix thoroughly by vortexing or sonicating.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[27] Working solutions can be prepared by diluting the stock solution in DMSO and can be stored at 4°C for shorter periods, though fresh dilutions are recommended for long-term experiments.[17][27]

2. General Protocol for Wnt Pathway Inhibition in Cell Culture

This protocol outlines a typical experiment to assess the effect of this compound on Wnt-responsive cells, such as human colorectal cancer cell lines (e.g., HCT116, DLD-1) or reporter cell lines (e.g., HEK293-STF).[10][17]

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. amer1 Regulates Zebrafish Craniofacial Development by Interacting with the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gsk3b.com [gsk3b.com]

- 18. stemcell.com [stemcell.com]

- 19. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tankyrase inhibitor this compound modulates HIPPO and Transforming Growth Factor β signaling in primed bovine embryonic stem cells cultured on mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Anterior axis duplication in Xenopus induced by the over-expression of the cadherin-binding protein plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anterior axis duplication in Xenopus induced by the over-expression of the cadherin-binding protein plakoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Use of small molecule inhibitors of the Wnt and Notch signaling pathways during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

IWR-1: A Technical Guide to its Application in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule in the field of stem cell biology, offering a potent and specific tool for modulating the canonical Wnt/β-catenin signaling pathway. Its ability to stabilize the Axin destruction complex, thereby promoting the degradation of β-catenin, provides a powerful mechanism for directing stem cell fate. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in directing the differentiation of pluripotent stem cells into various lineages, with a particular focus on cardiac, endodermal, and neuronal fates. Detailed experimental protocols, quantitative data summaries, and visual pathway and workflow diagrams are presented to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the β-catenin destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2] This targeted inhibition of the Wnt pathway makes this compound an invaluable tool for studying and directing stem cell differentiation, as the Wnt pathway plays a crucial, often biphasic, role in cell fate decisions.

Chemical Properties of this compound-endo:

| Property | Value |

| CAS Number | 1127442-82-3[3] |

| Molecular Formula | C₂₅H₁₉N₃O₃[3] |

| Molecular Weight | 409.4 g/mol |

| Purity | ≥98%[3] |

| Solubility | Soluble in DMSO (up to 70 mM)[4] |

| Storage | Store powder at -20°C. After reconstitution in DMSO, store aliquots at -20°C and protect from light.[3][4] |

Mechanism of Action: The Wnt Signaling Pathway

The canonical Wnt signaling pathway is pivotal in embryonic development and adult tissue homeostasis. In the "off-state" (absence of Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.

This compound exerts its inhibitory effect by binding to and stabilizing Axin.[1][2] Some studies also suggest that this compound acts as a tankyrase inhibitor, preventing the PARsylation-dependent degradation of Axin.[5][6] By stabilizing Axin, this compound enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, thereby blocking the downstream signaling cascade.

Applications in Stem Cell Differentiation

This compound is utilized in a variety of stem cell differentiation protocols to either promote or inhibit specific lineages by precisely timing the inhibition of Wnt signaling.

Cardiac Differentiation

The temporal modulation of Wnt signaling is critical for cardiac differentiation. An initial activation of the Wnt pathway is required for mesoderm induction, followed by a period of Wnt inhibition to specify cardiac progenitors. This compound is commonly used during this second phase.

Quantitative Effects of this compound on Cardiac Differentiation:

| Cell Type | Treatment Protocol | This compound Concentration | Outcome | Reference |

| Human ES Cells (H7) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 2.5 µM | 27.5% beating embryoid bodies (EBs) | [7] |

| Human ES Cells (H7) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 10 µM | 34.1% beating EBs; Significant increase in NKX2.5, ISL1, GATA4, and MEF2C mRNA levels | [7] |

| Human iPS Cells (Foreskin C1) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 10 µM | 6.8% beating EBs | [7] |

| Human Pluripotent Stem Cells (hPSCs) | CHIR99021 (12 µM) and Activin A (80 ng/mL) for 24h, then this compound | 5 µM | >80% cardiac troponin T-positive cells at day 15 | [1] |

| MDI-C16 hiPSC line | "1+2+2" protocol with CHIR-99021 followed by IWP-2 and this compound-endo | 5 µM | 93.7 ± 1.1% TNNT2 positive cells | [8] |

Endoderm Differentiation

The role of Wnt signaling in endoderm differentiation is also context-dependent. While initial Wnt activation is often used to induce definitive endoderm, subsequent inhibition can be important for patterning and specification of endodermal organs.

Quantitative Effects of this compound on Endoderm-related Processes:

Data on the direct quantitative effects of this compound on endoderm differentiation markers is less prevalent in the literature compared to cardiac differentiation. However, its role in modulating Wnt signaling is critical for proper endodermal fate decisions.

Neuronal Differentiation

Wnt signaling plays a complex role in neurogenesis, influencing proliferation, differentiation, and patterning of the nervous system. This compound can be used to investigate these processes and to direct differentiation towards specific neuronal subtypes. For instance, inhibition of Wnt signaling by this compound has been shown to affect the development of dopaminergic neurons in zebrafish.[9]

Quantitative Effects of this compound on Neuronal Differentiation:

| Cell Type | Treatment Protocol | This compound Concentration | Outcome | Reference |

| Mouse Embryonic Stem Cells (46C) | Monolayer differentiation in N2B27 medium, this compound from days 4 to 6 | 0.75 µM | Reduced Sox1-GFP expression, indicating a decrease in neural precursor cells | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

-

To prepare a 10 mM stock solution, dissolve 5 mg of this compound-endo in 1.221 mL of fresh, anhydrous DMSO.[11]

-

Warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][11]

-

When adding to cell culture media, ensure the final DMSO concentration does not exceed 0.1-0.5% to avoid cytotoxicity.[3][4]

General Workflow for hPSC Differentiation using this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

Unveiling IWR-1: A Technical Guide to a Potent Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule antagonist of the canonical Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis, particularly in cancer. This technical guide provides an in-depth overview of the core properties of this compound, including its mechanism of action, biochemical and cellular effects, and detailed protocols for its application in research settings. The information presented herein is intended to serve as a comprehensive resource for professionals in academic research and drug development.

Introduction

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, migration, and polarity. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal and osteosarcoma, as well as other proliferative diseases. Consequently, the development of small molecule inhibitors targeting key components of the Wnt pathway is an area of intense research. This compound has emerged as a valuable chemical probe for studying Wnt signaling and as a potential therapeutic lead.

Physicochemical Properties

This compound is a cell-permeable p-imidobenzamidoquinoline compound. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₁₉N₃O₃ |

| Molecular Weight | 409.44 g/mol |

| Appearance | Off-white to white crystalline solid |

| Solubility | Soluble in DMSO (up to 82 mg/mL) and other organic solvents.[1] Sparingly soluble in aqueous buffers. |

| Storage | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for up to 3 months.[1] |

Mechanism of Action

This compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Unlike other Wnt inhibitors that target upstream components, this compound acts at the level of the β-catenin destruction complex.[3]

The core mechanism of this compound involves the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex.[3] This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. In the absence of a Wnt signal, this complex is active, keeping cytoplasmic β-catenin levels low.

Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound promotes the stability of the Axin-scaffolded destruction complex, thereby enhancing the phosphorylation and degradation of β-catenin.[1][2] This leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

IWR-1 Inhibitor: A Technical Guide to Research Applications

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It has emerged as a critical tool in developmental biology, cancer research, and regenerative medicine.[2][3] The Wnt pathway is fundamental to embryonic development, tissue homeostasis, and stem cell regulation; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2][4] this compound exerts its inhibitory effect through a distinct mechanism: it stabilizes the Axin-scaffolded destruction complex, which is responsible for targeting β-catenin for proteasomal degradation.[5][6] By preventing the turnover of Axin, this compound promotes the phosphorylation and subsequent destruction of β-catenin, thereby blocking its accumulation in the nucleus and the transcription of Wnt target genes.[7][8]

This technical guide provides an in-depth overview of this compound's mechanism, its diverse research applications, quantitative data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

In the absence of a Wnt ligand, the canonical Wnt pathway is inactive. Cytoplasmic β-catenin is maintained at low levels by a multiprotein "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[9] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and degradation by the proteasome.

This compound functions by stabilizing Axin.[5][10] Specifically, it is a tankyrase inhibitor.[7] Tankyrase is an enzyme that poly-ADP-ribosylates (PARsylates) Axin, tagging it for degradation. By inhibiting tankyrase, this compound prevents Axin degradation, leading to an accumulation of Axin protein levels.[8][11] This bolsters the destruction complex, enhancing the phosphorylation and degradation of β-catenin even in the presence of Wnt signaling.[8][12] This mechanism effectively shuts down the pathway downstream of the Wnt receptor complex.[2]

Quantitative Data Summary

The efficacy of this compound can vary depending on the cell type, assay conditions, and specific endpoint being measured. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Cell Line / System | Assay | Reference |

| IC₅₀ | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | [10][12] |

| IC₅₀ | 26 nM | HEK293T cells | Luciferase reporter gene assay | [12] |

| EC₅₀ | 2.5 µM | SW480 cells | Axin2 accumulation | [12] |

| Working Concentration | 1–10 µM | Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation | [10][13] |

| Working Concentration | 2.5 µM | Bovine Embryonic Stem Cells | Maintenance of Pluripotency | [11] |

| Working Concentration | 5–50 µM | HCT116 (Colorectal Cancer) | Proliferation and EMT Inhibition | [4] |

| Working Concentration | 0.5–10 µM | Zebrafish embryos | Inhibition of tailfin regeneration | [5][14] |

Core Research Applications

This compound's specific mechanism of action makes it a valuable tool across several research fields.

-

Cancer Biology : Dysregulation of the Wnt/β-catenin pathway is a critical driver in many cancers, including colorectal cancer, osteosarcoma, and liver cancer.[7][15][16] this compound is used to study the consequences of Wnt pathway inhibition, such as decreased cell proliferation, induction of apoptosis, and inhibition of epithelial-mesenchymal transition (EMT).[4][15][17] Studies have shown that this compound can impair the self-renewal capacity of cancer stem-like cells and even reverse drug resistance when used in combination with conventional chemotherapy.[15]

-

Stem Cell Biology and Regenerative Medicine : The Wnt pathway plays a dual role in stem cell biology, involved in both maintaining pluripotency and driving differentiation. This compound is widely used to direct the fate of pluripotent stem cells (PSCs). For instance, it promotes the differentiation of cardiomyocytes and alveolar epithelial cells from human PSCs.[1][6][10] It is also used in combination with other small molecules to maintain mouse epiblast stem cells (EpiSCs) in a self-renewing state.[10][18] In regenerative models like the zebrafish, this compound is used to study the role of Wnt signaling in processes like tailfin regeneration.[5][14]

-

Developmental Biology : As a fundamental signaling pathway, Wnt signaling is crucial for embryonic development. This compound allows researchers to probe the temporal and spatial requirements of Wnt signaling during embryogenesis.[16] In zebrafish, for example, this compound has been used to study the development of the dopaminergic system and the interplay between the Wnt and Hippo-Yap/Taz signaling pathways.[16][19][20]

Signaling Pathway and Workflow Diagrams

// Pathway connections Wnt -> Frizzled [label=" binds"]; Frizzled -> LRP; Frizzled -> DVL [label=" recruits"]; DVL -> DestructionComplex [label=" inhibits", style=dashed, arrowhead=tee]; DestructionComplex -> BetaCatenin [label=" phosphorylates"]; BetaCatenin -> Proteasome [label=" degraded by"]; BetaCatenin -> BetaCateninNuc [label=" translocates"]; BetaCateninNuc -> TCF_LEF [label=" binds"]; TCF_LEF -> TargetGenes [label=" activates"];

// this compound action IWR1 -> DestructionComplex [label=" stabilizes Axin", color="#4285F4", style=dashed, arrowhead=normal]; }

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effects of this compound.

Key Experimental Protocols

Preparation and Storage of this compound Stock Solution

-

Solubility : this compound is soluble in DMSO (e.g., ≥20.45 mg/mL) but insoluble in water and ethanol.[2][14]

-

Protocol :

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 409.44 g/mol ) in 244 µL of high-quality, sterile DMSO.

-

Warm the solution to 37°C or sonicate briefly to ensure complete dissolution.[2][14]

-

Aliquot the stock solution into small working volumes to avoid repeated freeze-thaw cycles.

-

-

Storage : Store the DMSO stock solution at -20°C. Protect from light.[1] For optimal activity, use within a few months. Long-term storage of diluted aqueous solutions is not recommended.[2]

Western Blot for β-catenin and Axin2 Levels

This protocol is designed to assess the effect of this compound on the protein levels of β-catenin and Axin2, a direct target and component of the Wnt pathway.

-

Methodology :

-

Cell Seeding and Treatment : Seed cells (e.g., DLD-1 or HCT116) in 6-well plates. Allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

Lysis : Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Methodology :

-

Transfection : Co-transfect cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment : After 24 hours, treat the transfected cells with a Wnt agonist (e.g., Wnt3a conditioned media) in the presence of varying concentrations of this compound or a DMSO vehicle control.

-

Lysis and Measurement : After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the control group.

-

Conclusion

This compound is a highly specific and potent inhibitor of the canonical Wnt/β-catenin signaling pathway, valued for its well-characterized mechanism of action targeting Axin stabilization. Its utility spans from fundamental studies in developmental and stem cell biology to translational research in oncology and regenerative medicine. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to effectively utilize this compound to investigate the multifaceted roles of Wnt signaling in health and disease.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. gsk-3.com [gsk-3.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stemcell.com [stemcell.com]

- 11. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gsk3b.com [gsk3b.com]

- 15. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Wnt/β-Catenin Signaling Regulates Yap/Taz Activity during Embryonic Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding IWR-1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: IWR-1 Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

This compound (Inhibitor of Wnt Response-1) is a small molecule inhibitor that plays a crucial role in cancer research by targeting the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a frequent driver of tumorigenesis, particularly in colorectal cancers where mutations in the APC tumor suppressor gene are common.[2] this compound functions by inhibiting tankyrase, a PARP family enzyme. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[3] The stabilized Axin enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes.[1][2]

Mechanism of Action: A Visual Representation

The following diagram illustrates the canonical Wnt signaling pathway and the intervention point of this compound. In the absence of a Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, marking it for ubiquitination and degradation. Upon Wnt binding to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation. This compound circumvents the need for Wnt signaling by directly stabilizing Axin, thereby promoting β-catenin destruction even in the presence of oncogenic mutations upstream.[2][4]

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Quantitative Efficacy of this compound Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated efficacy across various cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 Value | Reference |

| DLD-1 | Colorectal Cancer | ~0.6-1.0 µM (Cell Growth) | [3] |

| SW480 | Colorectal Cancer | ~0.6-1.0 µM (Cell Growth) | [3] |

| HCT116 | Colorectal Cancer | Not explicitly stated, but proliferation decreased with 5-50 µM | [5] |

| HT29 | Colorectal Cancer | Not explicitly stated, but proliferation decreased with 5-50 µM | [5] |

| MG-63 | Osteosarcoma | Effective at 2.5-10 µM (Sphere Viability) | [6] |

| MNNG-HOS | Osteosarcoma | Effective at 2.5-10 µM (Sphere Viability) | [6] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but TOPFLASH activity attenuated at 1-10 µM | [3][7] |

| RKO | Colon Cancer | Not explicitly stated, but TOPFLASH activity attenuated at 1-10 µM | [3][7] |

| DLD-1 (TCF Reporter) | Colorectal Cancer | 0.21 µM (Wnt Signaling) | [8] |

| General Wnt Reporter | - | 180 nM | [4][6][9][10] |

Note: IC50 values can vary based on the assay endpoint (e.g., cell viability vs. pathway inhibition) and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are foundational protocols for key experiments used to characterize the effects of this compound.

Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)

This assay quantifies the effect of this compound on cancer cell proliferation and viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4][9] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Replace the medium in the wells with the this compound containing medium. Include a DMSO-only vehicle control.[4][9]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4][5]

-

Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in protein levels, such as the stabilization of Axin2 and the reduction of β-catenin.[2]

-

Cell Lysis: After treating cells with this compound (e.g., 10 µM for 24-96 hours) and a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Axin2, phospho-β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.[2][5]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

TCF/LEF Luciferase Reporter Assay

This assay provides a quantitative measure of Wnt/β-catenin signaling pathway activity.[9][11]

-

Transfection: Co-transfect cells (e.g., HEK293 or a cancer cell line of interest) with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization of transfection efficiency).[11]

-

This compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a vehicle control. If studying inhibition of ligand-induced signaling, co-treat with a Wnt agonist like Wnt3a-conditioned media.[9]

-

Incubation: Incubate for an additional 6-24 hours to allow for changes in transcription.[9]

-

Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

-

Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize these ratios to the vehicle control to determine the fold change in TCF/LEF reporter activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on a cancer cell line.

Caption: A standard workflow for assessing this compound's impact on cancer cells.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway with demonstrated anti-cancer effects in a variety of cell line models. Its mechanism of action, centered on the stabilization of the Axin-mediated destruction complex, makes it a valuable tool for both basic research into Wnt signaling and for the development of targeted cancer therapies. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the therapeutic potential of this compound.

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsk-3.com [gsk-3.com]

- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsk3b.com [gsk3b.com]

- 10. stemcell.com [stemcell.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Preliminary studies using IWR-1

An In-depth Technical Guide to Preliminary Studies Using IWR-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule widely utilized in preclinical research to investigate the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of Tankyrase (TNKS1 and TNKS2), enzymes that PARsylate Axin, marking it for proteasomal degradation.[4][5] By inhibiting Tankyrase, this compound stabilizes the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1][2][6] This targeted disruption of a critical oncogenic and developmental pathway has established this compound as an invaluable tool in cancer biology, stem cell research, and regenerative medicine.[7][8][9]

This guide provides a comprehensive overview of the core technical data, experimental protocols, and key findings from preliminary studies involving this compound, designed to facilitate its effective implementation in a research setting.

Mechanism of Action: Wnt/β-catenin Pathway Inhibition

The canonical Wnt signaling pathway is crucial for a multitude of cellular processes. In the "off-state" (absence of a Wnt ligand), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF family transcription factors to regulate target gene expression.

This compound intervenes by stabilizing Axin.[6] It inhibits the catalytic activity of Tankyrase 1 and 2, preventing the PARsylation-dependent ubiquitination and degradation of Axin.[4][5] The resulting accumulation of Axin enhances the formation and stability of the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signaling.[2][6] This leads to a robust suppression of Wnt target gene expression.[8]

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various assays and model systems. The following table summarizes key reported values.

| Target/Assay | System/Cell Line | Value Type | Reported Value (nM) |

| Wnt/β-catenin Pathway Reporter | L-cells expressing Wnt3A | IC50 | 180 |

| Wnt/β-catenin Pathway Reporter | HEK293T cells | IC50 | 26 |

| Tankyrase 1 (TNKS1/PARP5a) Auto-PARsylation | In vitro assay | IC50 | 131 |

| Tankyrase 2 (TNKS2/PARP5b) Auto-PARsylation | In vitro assay | IC50 | 56 |

| Tankyrase 2 (TNKS2) Activity | E. coli expressed | EC50 | 200 |

| Axin2 Accumulation | SW480 cells | EC50 | 2500 |

| PARP1 | In vitro assay | IC50 | >18,750 |

| PARP2 | In vitro assay | IC50 | >18,750 |

| Table 1: Summary of reported IC50 and EC50 values for this compound.[1][4][5] |

Experimental Protocols

Preparation and Solubilization of this compound

Proper solubilization is critical for experimental reproducibility.

-

Solubility :

-

DMSO : Soluble at ≥20 mg/mL (approx. 50 mM).[2][10][11][12] Warming to 37°C or sonication can aid dissolution.[9][12]

-

Dimethylformamide (DMF) : Soluble at approx. 20 mg/mL.[11]

-

Aqueous Buffers : Sparingly soluble.[10][11] For aqueous working solutions, first dissolve this compound in DMSO to create a concentrated stock, then dilute with the aqueous buffer (e.g., PBS or cell culture medium). A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[10][11]

-

-

Stock Solution Preparation (10 mM in DMSO) :

-

Weigh the required amount of this compound powder (MW: 409.44 g/mol ).

-

Add the appropriate volume of high-purity, anhydrous DMSO.

-

Vortex thoroughly. If necessary, warm the tube briefly at 37°C to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

-

Storage :

Cell-Based Wnt Inhibition Assay

This protocol describes a general workflow for treating cultured cells with this compound to assess its impact on the Wnt pathway.

-

Cell Lines : Common cell lines for Wnt pathway studies include DLD-1 and HCT116 (colorectal cancer, APC mutant), SW480 (colorectal cancer), HEK293T (for reporter assays), and various stem cell lines.[6][9][14]

-

Protocol :

-

Cell Seeding : Plate cells at a density that will ensure they are in a sub-confluent, logarithmic growth phase at the time of treatment and harvesting.

-

Treatment :

-

Prepare working dilutions of this compound in complete culture medium from the DMSO stock. Typical working concentrations range from 1 µM to 10 µM.[3][9]

-

Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

-

For specificity, use the inactive diastereomer, exo-IWR-1, as a negative control.[6]

-

Aspirate the old medium and replace it with the this compound or vehicle-containing medium.

-

-

Incubation : Incubate cells for the desired duration. For protein analysis (e.g., Axin2 stabilization), effects can be seen within hours (2-24h).[1][6] For functional assays (e.g., proliferation, reporter gene expression), longer incubation times (24-96h) may be required.[13][14]

-

Harvesting and Analysis : After incubation, harvest cells for downstream analysis such as Western Blot, RT-qPCR, or luciferase reporter assays.

-

Caption: A typical experimental workflow for cell-based assays using this compound.

Western Blot Analysis for Pathway Components

Western blotting is essential to verify the molecular effects of this compound.

-

Objective : To detect changes in the protein levels of key Wnt pathway components.

-

Key Proteins to Monitor :

-

Protocol Outline :

-

Treat cells with this compound as described in the cell-based assay protocol.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against Axin2, phospho-β-catenin, total β-catenin, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Key Findings and Logical Relationships

Preliminary studies consistently demonstrate a clear cascade of molecular events following this compound treatment. The logical flow from target engagement to cellular response provides a robust framework for interpreting experimental results.

Caption: Logical cascade of molecular events initiated by this compound treatment.

Conclusion

This compound is a highly specific and potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action, centered on the stabilization of the Axin destruction complex, makes it an indispensable chemical probe for dissecting Wnt-dependent processes. By adhering to the protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage this compound to investigate the complex roles of Wnt signaling in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsk3b.com [gsk3b.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. apexbt.com [apexbt.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

IWR-1: A Technical Guide for Applications in Regenerative Medicine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction